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Cat. No.: B061430 Get Quote

N-Benzylcyclohexanamine: A Comprehensive
Technical Review
For Researchers, Scientists, and Drug Development Professionals

Abstract
N-benzylcyclohexanamine is a secondary amine that has garnered interest within the

scientific community, primarily due to its structural relationship to psychoactive compounds and

its identified role as a cutting agent in illicit drug preparations. This in-depth technical guide

provides a comprehensive literature review of N-benzylcyclohexanamine, focusing on its

synthesis, chemical properties, and known biological context. This document is intended to

serve as a core resource for researchers, scientists, and drug development professionals,

offering detailed experimental protocols, quantitative data summaries, and visualizations of key

chemical pathways to facilitate further investigation and understanding of this compound.

Chemical and Physical Properties
N-benzylcyclohexanamine, also known as N-cyclohexylbenzenemethanamine, is a chemical

compound with the molecular formula C₁₃H₁₉N.[1] It exists as a free base and as a

hydrochloride salt, with distinct physical properties. The hydrochloride salt is a neat solid

soluble in acetonitrile, chloroform, and methanol.[2]
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Property Value Source

IUPAC Name N-benzylcyclohexanamine [3]

Molecular Formula C₁₃H₁₉N [3]

Molecular Weight 189.30 g/mol [3]

CAS Number 4383-25-9 [3]

Appearance Colorless oil

Melting Point 149 °C

Boiling Point 195 °C (at 90 Torr)

Density 0.97 ± 0.1 g/cm³ (Predicted)

pKa 10.05 ± 0.20 (Predicted)

Solubility
Chloroform (Slightly), Methanol

(Slightly)

Property Value Source

IUPAC Name

N-

benzylcyclohexanamine;hydro

chloride

[2]

Molecular Formula C₁₃H₁₉N • HCl [2]

Molecular Weight 225.8 g/mol [2]

CAS Number 16350-96-2 [2]

Appearance Neat solid [2]

Solubility
Acetonitrile, Chloroform,

Methanol
[2]

Synthesis of N-benzylcyclohexanamine
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Several synthetic routes for the preparation of N-benzylcyclohexanamine have been

reported, with the most common methods being traditional alkylation and reductive amination.

Traditional Alkylation
This method involves the nucleophilic substitution reaction between cyclohexylamine and a

benzyl halide, such as benzyl bromide, in the presence of a base to neutralize the acid

byproduct.
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Traditional Alkylation Workflow

Experimental Protocol: Traditional Alkylation
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Dissolve cyclohexylamine (3 mmol) and triethylamine (3 mmol) in dry acetonitrile.

Add benzyl bromide (3.3 mmol) to the solution.

Stir the reaction mixture at 70°C for 3-5 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the acetonitrile under reduced pressure.

Purify the crude product by flash chromatography to yield N-benzylcyclohexanamine.

Reductive Amination
Reductive amination provides an alternative route that avoids the use of benzyl halides. This

two-step, one-pot synthesis involves the condensation of cyclohexylamine with benzaldehyde

to form an imine intermediate, which is then reduced to the secondary amine. This method has

been reported to achieve high yields of up to 95%.
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Reductive Amination Workflow
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Reductive Amination Workflow

Experimental Protocol: Reductive Amination

In a round-bottom flask, combine cyclohexanone and pentylamine in a 1:1.2 molar ratio in

1,2-dichloroethane (DCE).

Add sodium triacetoxyborohydride (1.3 equivalents) portion-wise to the stirred solution.
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Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-4

hours).

Quench the reaction by the slow addition of a saturated aqueous solution of sodium

bicarbonate.

Separate the organic layer and extract the aqueous layer with diethyl ether.

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by vacuum distillation to obtain N-benzylcyclohexanamine.[4]

Spectroscopic Data
The structural elucidation of N-benzylcyclohexanamine is accomplished through various

spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
While a fully assigned spectrum for N-benzylcyclohexanamine is not readily available in the

literature, data from the closely related chiral tertiary dibenzylamine, (R)-N-benzyl-N-(1-

phenylethyl)cyclohexanamine, provides valuable insights into the expected chemical shifts.[1]

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic

protons of the benzyl group, the methine proton of the cyclohexyl group attached to the

nitrogen, and the methylene protons of the benzyl group. The protons on the cyclohexyl ring

will appear as a complex multiplet in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the benzyl

and cyclohexyl groups. For the related (R)-N-benzyl-N-(1-phenylethyl)cyclohexanamine, the

carbons bonded to the nitrogen atom appear at δ (ppm) = 57.38, 57.28 (CH-N), and 50.21

(CH₂-N).[1]
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Assignment
¹H NMR Chemical Shift (δ

ppm) (Predicted)

¹³C NMR Chemical Shift (δ

ppm) (Predicted)

Aromatic C-H 7.2-7.4 (m) 127-140

Benzyl CH₂ ~3.8 (s) ~50

Cyclohexyl CH-N ~2.5 (m) ~57

Cyclohexyl CH₂ 1.0-2.0 (m) 25-35

Note: Predicted values are based on general chemical shift ranges and data from structurally

similar compounds.

Infrared (IR) Spectroscopy
The IR spectrum of a secondary amine like N-benzylcyclohexanamine is characterized by a

single N-H stretching absorption in the range of 3350-3310 cm⁻¹.[5] Other expected peaks

include C-H stretching from the aromatic and aliphatic groups, and C-N stretching vibrations.

For a related compound, C-N stretching vibrations for the alkyl-amine and benzylamine were

observed at 1261 and 1026 cm⁻¹, and 1371 cm⁻¹, respectively.[1]

Vibrational Mode Expected Wavenumber (cm⁻¹)

N-H Stretch (secondary amine) 3350-3310

C-H Stretch (aromatic) 3100-3000

C-H Stretch (aliphatic) 3000-2850

C-N Stretch (aliphatic amine) 1250-1020

N-H Wag 910-665

Mass Spectrometry (MS)
In mass spectrometry, N-benzylcyclohexanamine is expected to undergo fragmentation

patterns typical for secondary amines. Alpha-cleavage is a dominant fragmentation pathway for

aliphatic amines.[6] A common fragmentation for benzyl-containing compounds is the formation
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of the stable tropylium ion (m/z 91).[7] The molecular ion peak for a monoamine will have an

odd m/z value.[6]

Biological Activity and Signaling Pathways
The biological activity of N-benzylcyclohexanamine is not well-characterized in the scientific

literature. Its primary documented role is as a cutting agent in illicit samples of 3,4-

methylenedioxymethamphetamine (MDMA).[2] This suggests it may possess some

psychoactive properties or physical characteristics that mimic those of MDMA.

Due to its structural similarity to other psychoactive amines, it is hypothesized that N-
benzylcyclohexanamine may interact with neurotransmitter systems in the central nervous

system.[8] However, specific studies on its binding affinity for neurotransmitter receptors or its

effects on signaling pathways are currently lacking. Molecular docking simulations of related

cyclohexylamine derivatives have suggested potential interactions with enzymes like

butyrylcholinesterase.[8]

The metabolism of N-benzyl-tert-butylamine, a structurally related compound, has been studied

in vitro, with metabolites including the corresponding nitrone and benzaldehyde.[9] It is

plausible that N-benzylcyclohexanamine undergoes similar metabolic transformations.

Given the limited direct data, the following diagram represents a hypothetical interaction with a

generic G-protein coupled receptor (GPCR), a common target for many psychoactive amines.

This is a speculative pathway based on the compound's structure and its presence in illicit

substances known to target such receptors.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://pubmed.ncbi.nlm.nih.gov/16924596/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.benchchem.com/product/b061430?utm_src=pdf-body
https://www.caymanchem.com/product/40410
https://www.benchchem.com/product/b061430?utm_src=pdf-body
https://www.benchchem.com/product/b061430?utm_src=pdf-body
http://orgsyn.org/demo.aspx?prep=v91p0162
http://orgsyn.org/demo.aspx?prep=v91p0162
https://pubmed.ncbi.nlm.nih.gov/8591691/
https://www.benchchem.com/product/b061430?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hypothetical Signaling Pathway Interaction
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Hypothetical GPCR Interaction

Conclusion
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N-benzylcyclohexanamine is a readily synthesizable secondary amine with well-defined

chemical and physical properties. While its primary documented role is as an adulterant in illicit

drugs, its structural features suggest potential for biological activity. This technical guide has

summarized the current knowledge on its synthesis and characterization, providing detailed

protocols and data to aid future research. The significant gap in the understanding of its

pharmacology, toxicology, and specific interactions with biological signaling pathways highlights

a clear need for further investigation. The information and methodologies presented herein

provide a solid foundation for researchers to explore the potential applications and biological

effects of this intriguing molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. caymanchem.com [caymanchem.com]

3. Benzenemethanamine, N-cyclohexyl- | C13H19N | CID 204463 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. benchchem.com [benchchem.com]

5. orgchemboulder.com [orgchemboulder.com]

6. chem.libretexts.org [chem.libretexts.org]

7. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation
of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Organic Syntheses Procedure [orgsyn.org]

9. Chemical and metabolic studies on N-benzyl-tert-butylamine and its potential metabolites -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [comprehensive literature review of N-
benzylcyclohexanamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b061430#comprehensive-literature-review-of-n-
benzylcyclohexanamine]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b061430?utm_src=pdf-body
https://www.benchchem.com/product/b061430?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1422-8599/2023/1/M1561
https://www.caymanchem.com/product/40410
https://pubchem.ncbi.nlm.nih.gov/compound/204463
https://pubchem.ncbi.nlm.nih.gov/compound/204463
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Synthesis_of_N_pentylcyclohexylamine_via_Reductive_Amination.pdf
https://www.orgchemboulder.com/Spectroscopy/irtutor/aminesir.shtml
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://pubmed.ncbi.nlm.nih.gov/16924596/
https://pubmed.ncbi.nlm.nih.gov/16924596/
http://orgsyn.org/demo.aspx?prep=v91p0162
https://pubmed.ncbi.nlm.nih.gov/8591691/
https://pubmed.ncbi.nlm.nih.gov/8591691/
https://www.benchchem.com/product/b061430#comprehensive-literature-review-of-n-benzylcyclohexanamine
https://www.benchchem.com/product/b061430#comprehensive-literature-review-of-n-benzylcyclohexanamine
https://www.benchchem.com/product/b061430#comprehensive-literature-review-of-n-benzylcyclohexanamine
https://www.benchchem.com/product/b061430#comprehensive-literature-review-of-n-benzylcyclohexanamine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b061430?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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